2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a 4-nitrophenyl sulfanyl group and a tetrahydrofuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the 4-Nitrophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzamide core with 4-nitrophenyl thiol.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound might be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Sulfanyl Derivatives: Compounds with similar sulfanyl groups attached to different aromatic cores.
Tetrahydrofuran-2-ylmethyl Substituted Benzamides: Compounds with similar tetrahydrofuran-2-ylmethyl groups attached to different benzamide cores.
Uniqueness
2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H18N2O4S/c21-18(19-12-14-4-3-11-24-14)16-5-1-2-6-17(16)25-15-9-7-13(8-10-15)20(22)23/h1-2,5-10,14H,3-4,11-12H2,(H,19,21) |
InChI Key |
PCRVVOKFVKDAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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